2'-O-Propygylguanosine

Beschreibung

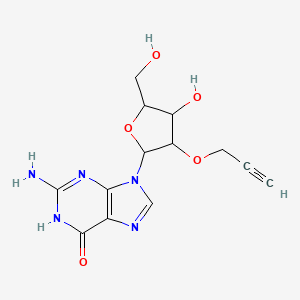

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H15N5O5 |

|---|---|

Molekulargewicht |

321.29 g/mol |

IUPAC-Name |

2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C13H15N5O5/c1-2-3-22-9-8(20)6(4-19)23-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h1,5-6,8-9,12,19-20H,3-4H2,(H3,14,16,17,21) |

InChI-Schlüssel |

VBIXIAQUDWOPDT-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2'-O-Propargylguanosine chemical structure and properties

This guide provides an in-depth technical analysis of 2'-O-Propargylguanosine, focusing on its chemical structure, synthesis, and applications in RNA labeling and drug development.

Executive Summary

2'-O-Propargylguanosine (2'-O-propargyl-G) is a modified nucleoside analog characterized by the substitution of the 2'-hydroxyl group of the ribose moiety with a propargyl (2-propynyl) ether group. This modification serves two critical functions in nucleic acid biochemistry:

-

Bioorthogonal Handle: The terminal alkyne group acts as a "clickable" handle, enabling rapid, specific conjugation with azide-functionalized molecules (fluorophores, biotin, affinity tags) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Structural Probe & Stabilizer: The 2'-O-modification confers resistance to nucleases and can enhance the thermal stability of RNA:RNA or RNA:DNA duplexes, making it a valuable tool in antisense oligonucleotide (ASO) and siRNA development.

Unlike standard metabolic labels (e.g., 4-thiouridine), 2'-O-propargylguanosine typically requires specific mutant polymerases for enzymatic incorporation due to the steric bulk of the propargyl group at the 2' position.

Chemical Identity & Structural Analysis[1]

Chemical Structure

The molecule consists of a guanine base attached to a ribose sugar via a

-

IUPAC Name: 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,9-dihydro-6H-purin-6-one

-

Molecular Formula:

ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Molecular Weight: ~321.29 g/mol []

-

Solubility: Soluble in DMSO, DMF, and Methanol; moderately soluble in water (often requires co-solvent for high concentrations).

Structural Diagram (Graphviz)

Figure 1: Structural connectivity of 2'-O-Propargylguanosine highlighting the functional propargyl moiety.

Physicochemical Properties & Stability[3][4][5]

| Property | Value / Characteristic | Relevance |

| Pucker Conformation | C3'-endo (RNA-like) | Favors A-form helix geometry; increases binding affinity to RNA targets. |

| Nuclease Resistance | High | The 2'-O-substituent sterically hinders nucleolytic cleavage by RNase A and other phosphodiesterases. |

| Duplex Stability ( | Stabilizes hybridization when incorporated into oligonucleotides (similar to 2'-O-Methyl). | |

| Chemical Stability | Stable in basic/acidic conditions | Compatible with standard solid-phase oligonucleotide synthesis (phosphoramidite chemistry). |

Expert Insight: The 2'-O-propargyl group is isosteric with other 2'-O-alkyl groups but adds a rigid linear alkyne. While bulky, it generally maintains the C3'-endo sugar pucker preferred for RNA duplexes. However, consecutive incorporations can destabilize the helix due to steric clashes in the minor groove; therefore, it is often spaced with unmodified bases.

Synthesis Strategies

Chemical Synthesis (From Guanosine)

Direct alkylation of the 2'-hydroxyl is challenging due to the reactivity of the N1/N2 positions on the guanine base and the competing 3'-hydroxyl. A robust route involves transient protection.

Key Synthetic Steps:

-

Protection: Reaction of Guanosine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl) to protect the 3' and 5' hydroxyls simultaneously.

-

Alkylation: Treatment with propargyl bromide in the presence of a strong base (e.g., Sodium Hydride, NaH) to alkylate the free 2'-OH.

-

Deprotection: Removal of the TIPDS group using fluoride ions (TBAF) or acid.

Enzymatic Incorporation

Standard RNA polymerases (like T7) struggle to incorporate 2'-O-bulky nucleotides.

-

Wild-Type T7 Pol: Poor incorporation; often results in chain termination or stalling.

-

Mutant Polymerases: Variants such as Therminator™ DNA Polymerase or specific T7 mutants (Y639F/H784A) are required to efficiently incorporate 2'-O-propargyl-GTP into RNA strands during in vitro transcription (IVT).

Functional Applications

Click Chemistry (CuAAC) Labeling

The primary utility of 2'-O-propargylguanosine is its ability to undergo bioorthogonal ligation.

Mechanism: The terminal alkyne reacts with an organic azide in the presence of Cu(I) to form a stable 1,4-disubstituted 1,2,3-triazole linkage. This reaction is highly specific and proceeds in aqueous buffers.

Figure 2: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) labeling of 2'-O-propargyl-modified RNA.

Antiviral & Therapeutic Research

-

Chain Termination: In viral polymerases that lack the steric gating of host polymerases, 2'-O-propargyl-GTP can act as a non-obligate chain terminator, halting viral replication.

-

Interference: The modification can block the 2'-OH required for the catalytic mechanism of certain viral enzymes (e.g., HCV NS5B polymerase).

Experimental Protocols

Protocol A: Post-Synthetic Labeling via Click Chemistry

Use this protocol to label oligonucleotides containing 2'-O-propargylguanosine.

Reagents:

-

RNA/Oligo: 10 µM in water.

-

Azide-Label: 10 mM in DMSO (e.g., Azide-Fluor 488).

-

CuSO4: 100 mM stock in water.

-

THPTA Ligand: 500 mM stock in water (Stabilizes Cu(I)).

-

Sodium Ascorbate: 500 mM stock in water (Freshly prepared).

Step-by-Step:

-

Mixture Preparation: In a 1.5 mL tube, combine:

-

20 µL RNA (final ~2 µM)

-

50 µL 100 mM Phosphate Buffer (pH 7.0)

-

1 µL Azide-Label (final 100 µM, 50x excess)

-

-

Catalyst Activation: In a separate tube, premix CuSO4 and THPTA (1:5 ratio) and incubate for 5 mins. Add this complex to the RNA mixture (final 0.5 mM Cu).

-

Initiation: Add Sodium Ascorbate (final 5 mM) to reduce Cu(II) to Cu(I).

-

Incubation: Vortex gently and incubate at Room Temperature for 30-60 minutes in the dark.

-

Purification: Precipitate RNA using Ethanol/NaOAc or use a spin column (e.g., Sephadex G-25) to remove unreacted dye and copper.

Protocol B: Enzymatic Incorporation (IVT)

Requires 2'-O-propargyl-GTP (triphosphate form).

-

Template: Use a DNA template with a T7 promoter.

-

Enzyme: Use Therminator™ DNA Polymerase or T7 R&DNA Polymerase (standard T7 will fail).

-

NTP Mix: Replace GTP with 2'-O-propargyl-GTP (or use a 1:1 ratio for partial labeling).

-

Reaction: Incubate at 37°C for 2-4 hours.

-

Validation: Run on a Urea-PAGE gel. 2'-O-propargyl transcripts migrate slower than unmodified RNA due to increased molecular weight and drag.

Safety & Handling

-

Stability: Store lyophilized nucleosides at -20°C. Phosphoramidites are sensitive to moisture; store under Argon with desiccant.

-

Copper Toxicity: Copper is toxic to live cells. For in vivo labeling, consider Copper-free click chemistry (using strain-promoted azides like DBCO), though 2'-O-propargyl requires CuAAC.

-

Hazards: Propargyl bromide (used in synthesis) is a lachrymator and highly toxic. Handle in a fume hood.

References

-

Synthesis and Properties of 2'-O-Modified Nucleosides

-

Click Chemistry on Oligonucleotides

- Title: A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids.

- Source: Chemical Reviews (ACS).

-

Link:[Link]

-

Enzymatic Incorpor

-

General Nucleoside Properties

Sources

- 2. PEPTIDE CHAIN TERMINATION, V. THE ROLE OF RELEASE FACTORS IN MRNA TERMINATOR CODON RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. RNA 2'-O-methylation promotes persistent R-loop formation and AID-mediated IgH class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3′-O-modified nucleotides as reversible terminators for pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2'-O-Methylguanosine, 2140-71-8 | BroadPharm [broadpharm.com]

- 7. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

2'-O-Propargylguanosine: A Precision Tool for Site-Specific RNA Labeling and Structural Biology

This technical guide details the application, mechanism, and experimental protocols for 2'-O-Propargylguanosine (2'-O-propargyl-G) in RNA research.

Executive Summary

2'-O-Propargylguanosine is a modified nucleoside analog extensively used in RNA chemical biology to introduce a bio-orthogonal "click" handle (an alkyne group) at a precise, user-defined position within an oligonucleotide sequence.[1][] Unlike metabolic labeling reagents (e.g., 5-Ethynyluridine) that incorporate globally and stochastically, 2'-O-propargyl-G allows for site-specific functionalization via solid-phase synthesis.

Its primary utility lies in the post-synthetic conjugation of fluorophores, affinity tags (biotin), or cross-linkers using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Critically, the modification is located at the 2'-hydroxyl position of the ribose sugar.[3] This placement preserves the Watson-Crick base-pairing face (N1, N2, O6), maintaining high hybridization affinity, while simultaneously enhancing nuclease resistance and favoring the biologically relevant A-form helical geometry.

Chemical Basis & Mechanistic Advantage

Structural Biochemistry

The defining feature of 2'-O-propargylguanosine is the replacement of the 2'-hydroxyl (-OH) group of the ribose with a propargyl ether group (

-

Sugar Conformation (C3'-endo): Similar to 2'-O-methyl modifications, the electronegative 2'-O-propargyl substituent induces a gauche effect that locks the ribose sugar into a C3'-endo (North) conformation. This pre-organizes the RNA strand into a stable A-form helix, often increasing the melting temperature (

) of RNA:RNA duplexes compared to unmodified counterparts. -

Base Pairing Integrity: Because the modification is on the sugar-phosphate backbone (minor groove edge), it leaves the nucleobase's Watson-Crick face unobstructed. This allows the modified guanosine to base-pair efficiently with Cytidine, making it ideal for antisense oligonucleotides (ASOs) and hybridization probes.

The "Click" Reaction (CuAAC)

The terminal alkyne on the propargyl group serves as a latent reactive handle. It remains inert during standard phosphoramidite synthesis and deprotection conditions (ammonia/methylamine) but reacts rapidly with organic azides in the presence of Cu(I) to form a stable 1,2,3-triazole linkage.

Figure 1: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for RNA labeling.

Core Applications in Drug Development & Research

Site-Specific Fluorescence Labeling (FRET & Microscopy)

Researchers use 2'-O-propargyl-G to install fluorophores (e.g., Cy3, Cy5) at specific internal positions.

-

Why it works: Internal labeling at the 2'-position minimizes steric disruption of the helix compared to base modifications.

-

Application: Single-molecule FRET (smFRET) studies to monitor RNA folding dynamics or ribosome interactions.

Affinity Purification & Pull-Downs

Conjugation with Biotin-Azide allows for the selective enrichment of RNA-protein complexes (RNPs).

-

Experimental Logic: A "bait" RNA containing 2'-O-propargyl-G is synthesized, "clicked" with biotin, and incubated with cell lysate. Streptavidin beads then isolate the RNA and its bound partners.

-

Advantage: The covalent triazole bond is chemically superior to non-covalent interactions, withstanding stringent washing conditions (high salt/urea) to reduce background binding.

Nuclease-Resistant Antisense Oligonucleotides (ASOs)

In therapeutic development, 2'-O-propargyl-G is used in gapmer designs.

-

Mechanism: The 2'-O-modification protects the RNA from endonucleases (like RNase A) and exonucleases found in serum.

-

Therapeutic Relevance: It enhances the serum half-life of aptamers and siRNA drugs without abolishing their ability to trigger RNA interference (RNAi), provided the modification is not placed in the "seed" region where steric precision is critical.

Experimental Protocol: Synthesis to Labeling

Phase 1: Solid-Phase Synthesis

Reagent: 2'-O-Propargyl-Guanosine Phosphoramidite (DMT-protected). Platform: Automated DNA/RNA Synthesizer (e.g., MerMade, ABI).

-

Coupling: Use standard RNA coupling protocols but extend the coupling time to 6–10 minutes . The bulky 2'-O-propargyl group slightly retards the phosphoramidite coupling efficiency compared to DNA.

-

Oxidation: Standard Iodine/Water/Pyridine.

-

Capping: Standard Acetic Anhydride/N-Methylimidazole.

-

Deprotection:

-

Perform standard cleavage from the solid support (e.g., AMA or Ammonium Hydroxide/Methylamine).

-

Crucial Note: The alkyne group is stable in basic deprotection conditions. Do not use hydrogenation or harsh reducing agents that could reduce the alkyne to an alkene/alkane.

-

Phase 2: Post-Synthetic "Click" Labeling (CuAAC)

This protocol assumes a starting scale of 10 nmol of purified RNA.

Materials:

-

RNA oligo (with 2'-O-propargyl-G).[][4]

-

Azide-Tag (e.g., Cy5-Azide) dissolved in DMSO (10 mM).

-

CuSO₄ (100 mM in water).

-

THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (250 mM in water). Note: THPTA protects RNA from Cu-induced degradation.

-

Sodium Ascorbate (Freshly prepared 500 mM).

Workflow:

-

Annealing (Optional): If labeling a structured RNA, heat to 90°C for 2 min and cool on ice to ensure the alkyne is accessible.

-

Reaction Mix Assembly:

-

RNA (dissolved in water): 10 µL (approx. 5–10 nmol).

-

Phosphate Buffer (100 mM, pH 7.0): 50 µL.

-

Azide-Tag: 2 µL (20 nmol, ~2–5x excess).

-

Pre-mix Catalyst: Mix 1 µL CuSO₄ + 2 µL THPTA ligand. Incubate 1 min. Add to reaction.

-

Sodium Ascorbate: Add 2 µL (Final step to initiate reaction).

-

-

Incubation: Incubate at 37°C for 1–2 hours in the dark.

-

Precipitation: Add 0.1 volumes of 3M NaOAc (pH 5.2) and 3 volumes of cold Ethanol. Incubate at -20°C for 30 mins. Centrifuge at 14,000 x g for 30 mins.

-

Purification: Resuspend pellet. Purify via HPLC or PAGE to remove unreacted fluorophore.

Data Presentation & Comparative Analysis

Table 1: Comparison of RNA Labeling Strategies

| Feature | 2'-O-Propargyl-G (Synthetic) | 5-Ethynyluridine (Metabolic) | N1-Propargyl-G |

| Incorporation Method | Solid-phase Phosphoramidite | Cellular Polymerases (Metabolic) | Solid-phase Phosphoramidite |

| Position Precision | Exact (Site-Specific) | Random (Stochastic) | Exact |

| Base Pairing | Unaffected (WC face open) | Unaffected (mostly) | Disrupted (N1 blocked) |

| Structural Impact | Stabilizes (A-form, C3'-endo) | Minimal / Destabilizing | Destabilizing |

| Primary Use | Probes, FRET, ASOs | Nascent RNA detection | Specialized structural probes |

| Nuclease Stability | High | Low | Low |

Visualizing the Workflow

Figure 2: Step-by-step experimental workflow for generating functionalized RNA using 2'-O-Propargylguanosine.

Troubleshooting & Optimization

-

RNA Degradation: Copper can catalyze the cleavage of the phosphodiester backbone via oxidative damage.

-

Solution: Always use a chelating ligand like THPTA or TBTA . THPTA is water-soluble and preferred for RNA. Degas buffers to remove dissolved oxygen.

-

-

Low Labeling Efficiency:

-

Solution: The alkyne might be buried in a secondary structure. Add DMSO (up to 20%) or Urea to the click reaction to denature the RNA slightly and expose the handle.

-

-

Precipitation Issues: Unreacted dye (especially hydrophobic ones like Cy5) can stick to the RNA pellet.

-

Solution: Use HPLC purification or spin columns (e.g., Sephadex G-25) instead of simple ethanol precipitation for high-purity applications.

-

References

-

Wenge, U., et al. (2013).[5] "Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and 'click' modification of DNA with Nile red as fluorescent probe." Bioconjugate Chemistry. Link

-

Phelps, K., et al. (2012). "Click chemistry in nucleic acid chemical biology: Adopting the functionality of the alkyne." ACS Chemical Biology. Link

-

Thum, O., et al. (2015). "2'-O-Propargyl-RNA: A versatile tool for the preparation of fluorescent RNA probes." Methods in Molecular Biology. Link

-

Eritja, R. (2025). "2'-O-Propargyl oligoribonucleotides: Synthesis and hybridisation." ResearchGate.[6] Link

-

BroadPharm. "2'-O-Propargyl G(iBu)-3'-phosphoramidite Product Guide." Link

Sources

- 1. 2'-O-Propargyl G(iBu)-3'-phosphoramidite, 171486-61-6 | BroadPharm [broadpharm.com]

- 3. Chemistry, structure and function of approved oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shop.hongene.com [shop.hongene.com]

- 5. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Stability of 2'-O-propargyl modifications in RNA oligonucleotides

Executive Summary

The 2'-O-propargyl (2'-O-Pg) modification represents a critical convergence of structural stability and functional versatility in RNA therapeutics.[] Unlike passive stabilizing modifications (e.g., 2'-O-Methyl, 2'-Fluoro), the 2'-O-propargyl group serves a dual purpose: it enhances thermodynamic and nuclease stability while providing a bio-orthogonal "handle" for click chemistry (CuAAC).[]

This guide provides a rigorous technical analysis of the 2'-O-propargyl modification, detailing its impact on duplex thermodynamics (

Chemical Stability & Synthesis Logic

The integration of 2'-O-propargyl ribonucleosides into RNA oligonucleotides requires specific considerations to maintain the integrity of the alkyne moiety during the harsh conditions of solid-phase synthesis (SPS) and deprotection.

Phosphoramidite Stability

2'-O-propargyl-adenosine (and other bases) phosphoramidites are generally stable but moisture-sensitive.[] The bulky 2'-O-propargyl group does not significantly hinder coupling efficiency compared to standard 2'-O-methyl amidites.[]

-

Coupling Time: Standard RNA coupling times (6–10 minutes) are sufficient.[]

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are recommended over standard tetrazole to maximize coupling yields given the slight steric increase at the 2' position.[]

Deprotection Strategy: The "UltraMild" Imperative

While the alkyne group is relatively robust, standard deprotection (conc.[] Ammonia / Methylamine at 65°C) poses a risk of alkyne hydration or base modification. To ensure 100% integrity of the click handle:

-

Recommendation: Use UltraMild phosphoramidites (Pac-A, Ac-C, iPr-Pac-G).[]

-

Reagent: 0.05 M Potassium Carbonate in Methanol (

/MeOH). -

Condition: Room temperature for 4–12 hours.

-

Logic: This avoids high temperatures and strong nucleophiles that could degrade the alkyne or cause strand cleavage at the modification site [1, 2].[]

Synthesis Workflow Visualization

Figure 1: Optimized workflow for synthesizing and functionalizing 2'-O-propargyl RNA. Note the mild deprotection step to preserve the alkyne.[]

Biophysical Stability (Thermodynamics)

A common misconception is that bulky 2'-modifications destabilize the RNA duplex.[] Evidence indicates that 2'-O-propargyl modifications are thermodynamically stabilizing or neutral relative to unmodified RNA, promoting the A-form helix geometry.[]

Melting Temperature ( ) Impact

-

vs. Unmodified RNA: The 2'-O-propargyl group locks the ribose sugar into the C3'-endo (North) conformation, which is the preferred geometry for RNA:RNA duplexes.[] This results in a

of approximately +0.5°C to +1.5°C per modification compared to native RNA [2, 3]. -

vs. 2'-O-Methyl: The stabilization is comparable to, though slightly less than, 2'-O-Methyl (

~ +1.5°C to +2.0°C/mod) due to the slightly larger steric bulk of the propargyl group.[] -

vs. DNA: Hybridization to DNA is also stabilized, making these probes excellent for antisense applications.[]

Table 1: Comparative Thermodynamic Stability

| Modification | Sugar Pucker | Mechanism | |

| Native RNA (2'-OH) | C3'-endo | Reference | N/A |

| 2'-O-Propargyl | C3'-endo | +0.5°C to +1.5°C | Pre-organization / Hydrophobic effect |

| 2'-O-Methyl | C3'-endo | +1.0°C to +2.0°C | Pre-organization |

| 2'-Fluoro | C3'-endo | +2.0°C to +3.0°C | Electronegativity / Gauche effect |

| 2'-Deoxy (DNA) | C2'-endo | -1.0°C to -2.0°C | Destabilizes A-form helix |

Biological Stability (Nuclease Resistance)[1]

The primary utility of 2'-O-propargyl in therapeutics is its resistance to nucleolytic degradation.[]

Mechanism of Resistance

Nucleases (e.g., RNase A) typically require the 2'-OH group to act as a nucleophile to attack the adjacent phosphate, forming a 2',3'-cyclic phosphate intermediate.[]

-

Chemical Block: The propargyl ether linkage removes the nucleophilic 2'-hydroxyl.[]

-

Steric Block: The alkyne tail protrudes into the minor groove, physically preventing the enzyme from engaging the phosphodiester backbone.

Serum Stability Data

Oligonucleotides heavily modified with 2'-O-propargyl groups show significantly extended half-lives in human serum.[]

-

Unmodified RNA:

< 10 minutes.[][2] -

2'-O-Propargyl RNA:

> 12–24 hours (sequence dependent) [4].[]

Figure 2: Mechanism of nuclease resistance.[] The propargyl group prevents the catalytic attack required for backbone cleavage.[]

Functional Utility: Click Chemistry Protocol[1][3]

The 2'-O-propargyl group is a "dormant" modification until activated by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[]

Protocol: Post-Synthetic Labeling

This protocol ensures high conversion yield without degrading the RNA.

Reagents:

-

RNA: 10 nmol 2'-O-propargyl RNA in water.[]

-

Azide: 50 nmol Azide-functionalized label (Fluorophore/Peptide) in DMSO.

-

Cu-TBTA Complex: Pre-mix CuSO4 (1 mM) and TBTA ligand (2 mM).[]

-

Reducing Agent: Sodium Ascorbate (freshly prepared 50 mM).[]

Workflow:

-

Mix: Combine RNA and Azide in a 1.5 mL tube.

-

Catalyze: Add Cu-TBTA complex (final conc. 100 µM).

-

Reduce: Add Sodium Ascorbate (final conc. 2 mM) to initiate the reaction.

-

Incubate: 1 hour at 37°C (protect from light if using fluorophores).

-

Purify: Ethanol precipitation or Desalting Column (e.g., NAP-10) to remove excess copper and unreacted azide.[]

Validation: Analyze the product via PAGE or LC-MS .[] The "clicked" product will show a mass shift corresponding to the azide + triazole linkage.[]

References

-

BOC Sciences. 2'-O-Propargyl A(Bz)-3'-phosphoramidite Product Guide.[]

-

Eritja, R., et al. (2025).[][3] 2′-O-Propargyl oligoribonucleotides: Synthesis and hybridisation. ResearchGate.[][4][5][6] Link

-

Seela, F., et al. (2012).[][7] Oligonucleotides with "clickable" sugar residues: synthesis, duplex stability, and terminal versus central interstrand cross-linking.[][7] Semantic Scholar.[] Link

-

Benchchem. Technical Support: Stability of 2'-O-Propargyl groups.[]Link[]

Sources

- 2. Puromycin reactivity does not accurately localize translation at the subcellular level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self-assembled RNA nanocarrier-mediated chemotherapy combined with molecular targeting in the treatment of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Click-Compatible RNA Nucleosides: A Technical Guide to Metabolic Labeling and Functional Analysis

Executive Summary

This technical guide provides a rigorous examination of click-compatible RNA nucleosides, a class of bioorthogonal tools that have revolutionized the study of RNA dynamics and therapeutic development. Unlike traditional radiolabeling (e.g.,

Part 1: The Chemical Toolbox – Mechanisms and Selection

The core of this technology lies in the incorporation of a "chemical handle"—a small, biologically inert modification—into nascent RNA, which can subsequently react with a detection probe.[1]

The Nucleoside Analogs

The choice of nucleoside dictates the downstream chemistry and biological fidelity.

-

5-Ethynyluridine (EU): The gold standard for global transcription monitoring. It is an analog of uridine with an ethynyl group at the C5 position.[1] It is incorporated by RNA polymerases I, II, and III.

-

5-Vinyluridine (5-VU): Contains a vinyl handle.[2] Used for copper-free labeling via Inverse-Electron Demand Diels-Alder (IEDDA) reactions.

-

2'-Azido Analogs (2'-AzCyd, 2'-AzUrd): These place the modification on the ribose sugar rather than the base. They are particularly useful for post-transcriptional functionalization of siRNA or investigating specific polymerase activities (e.g., 2'-AzCyd is phosphorylated by dCK, not UCK2).

Reaction Chemistries: CuAAC vs. SPAAC vs. IEDDA

| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | IEDDA (Inverse Diels-Alder) |

| Primary Nucleoside | 5-Ethynyluridine (EU) | 2'-Azido analogs | 5-Vinyluridine (5-VU) |

| Reactive Partner | Azide-fluorophore | Cyclooctyne (e.g., DBCO) | Tetrazine-fluorophore |

| Kinetics ( | Fast ( | Slow ( | Very Fast ( |

| Catalyst | Cu(I) (Toxic to live cells) | None (Strain energy) | None |

| Cell Compatibility | Fixed cells only | Live cells | Live cells |

| Steric Bulk | Minimal (Ethynyl is tiny) | High (Cyclooctynes are bulky) | Medium |

Expert Insight: While SPAAC allows for live-cell imaging, the reaction kinetics are often too slow to capture rapid RNA turnover events. For precise quantification of nascent RNA in drug screening (e.g., transcriptional inhibitors), EU labeling with CuAAC in fixed cells remains the most robust and reproducible method due to the small size of the ethynyl handle, which minimizes interference with polymerase processivity.

Part 2: Experimental Protocol – Metabolic Labeling with 5-EU

This protocol is designed for adherent mammalian cells (e.g., HeLa, HEK293) to measure global RNA synthesis rates.

Reagents Preparation

-

100 mM 5-EU Stock: Dissolve 5-Ethynyluridine in high-quality DMSO. Store at -20°C.

-

Click Cocktail (Freshly made):

-

100 mM Tris buffer (pH 8.5)

-

1 mM CuSO

-

10-50 µM Fluorescent Azide (e.g., Azide-Alexa Fluor 488)

-

100 mM Ascorbic Acid (Add last to initiate reduction of Cu(II) to Cu(I))

-

Step-by-Step Workflow

-

Pulse Labeling:

-

Treat cells with drug compounds as per experimental design.

-

Add 5-EU to culture medium (Final concentration: 0.5 – 1.0 mM ).

-

Incubate at 37°C for 30–60 minutes . Note: Shorter pulses increase signal-to-noise for rapid turnover transcripts.

-

-

Fixation and Permeabilization:

-

Wash cells 1x with PBS.[3]

-

Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.

-

Permeabilize with 0.5% Triton X-100 in PBS for 15 min.

-

-

The Click Reaction:

-

Wash cells 2x with PBS + 3% BSA (Blocking buffer).

-

Add Click Cocktail (50 µL per well for 96-well plates).

-

Incubate for 30 minutes at RT in the dark .

-

-

Washing & Imaging:

-

Wash 3x with PBS containing 1 mM EDTA (removes excess copper ions).

-

Counterstain nuclei with DAPI.

-

Image via fluorescence microscopy or quantify via flow cytometry.

-

Self-Validating Controls (The "Trustworthiness" Pillar)

To ensure the signal is genuine nascent RNA, you must run these parallel controls:

-

Actinomycin D Control: Pre-treat a control well with Actinomycin D (5 µg/mL) for 30 min before EU addition.

-

Expected Result: >95% loss of fluorescence signal. If signal remains, it indicates non-specific background or DNA incorporation.

-

-

DNase vs. RNase Treatment: Post-fixation, treat one set of samples with RNase A and another with DNase I.

-

Expected Result: RNase should abolish the signal; DNase should not. Caution: In some marine invertebrates and specific cell lines, EU can incorporate into DNA.[3] This control is mandatory when moving to new model organisms.

-

Part 3: Visualization of Pathways and Logic

Mechanism of Metabolic RNA Labeling

The following diagram illustrates the cellular pathway of EU processing, highlighting the critical enzymatic steps where the "Click" potential is installed.

Figure 1: Cellular trajectory of 5-Ethynyluridine (EU) from uptake to genomic incorporation and chemical derivatization.[2][4][5]

Decision Matrix for Experimental Design

Select the correct nucleoside and chemistry based on your biological question.

Figure 2: Strategic decision tree for selecting click-compatible nucleosides based on experimental constraints.

Part 4: Applications in Drug Discovery[8]

RNA Turnover and Stability Assays

Traditional pulse-chase experiments using radioactive

-

Pulse: Label cells with EU for 2–4 hours.

-

Chase: Remove EU, add excess unlabeled uridine and the drug candidate (e.g., a putative RNA stabilizer).

-

Click & Measure: At various time points, fix and click. The decay of fluorescence intensity follows first-order kinetics, allowing precise calculation of mRNA half-life (

).

siRNA Functionalization

2'-Azido nucleosides are game-changers for siRNA therapeutics.[6][7][8] Because the 2'-position is often tolerated by the RISC complex, researchers can synthesize siRNAs with internal 2'-azido groups.

-

Application: Post-synthesis conjugation of targeting ligands (e.g., GalNAc) or fluorophores using SPAAC (Copper-free) to avoid degrading the RNA.

-

Advantage: This modular approach allows a single "parent" siRNA to be conjugated to dozens of different delivery peptides for screening.

References

-

Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779–15784. Link

-

Grammel, M., et al. (2012). Chemical reporters for monitoring RNA synthesis and modifications. Angewandte Chemie International Edition, 51(46), 11494-11503. Link

-

Pavel, J., et al. (2025). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. bioRxiv. Link

-

Li, Z., et al. (2015). A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA. Chemical Science, 6, 6262-6269. Link

-

Sawant, A. A., et al. (2016). A 2'-Azido-Analogue of Cytidine as a New Metabolic Reporter for DNA and RNA. ACS Chemical Biology, 11(1), 225-233. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 3. The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals | bioRxiv [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2'-Azido RNA, a versatile tool for chemical biology: synthesis, X-ray structure, siRNA applications, click labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Propargyl Paradox: A Deep Dive into the Thermodynamic Nuances of 2'-O-Propargyl Modified RNA Duplexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of therapeutic oligonucleotides, chemical modifications are paramount for conferring drug-like properties, including enhanced stability, nuclease resistance, and improved pharmacokinetic profiles. Among the arsenal of available modifications, 2'-O-alkylation of the ribose sugar is a well-established strategy. This technical guide delves into the specific thermodynamic and structural consequences of a particularly versatile modification: the 2'-O-propargyl group. While offering the significant advantage of a terminal alkyne for bio-orthogonal "click" chemistry, the propargyl group's impact on RNA duplex stability is a critical parameter for its effective implementation in antisense and RNAi applications. This document synthesizes the foundational principles, experimental methodologies, and therapeutic implications of incorporating 2'-O-propargyl moieties into RNA duplexes, providing a comprehensive resource for researchers in the field.

Introduction: The Rationale for Ribose Modification

Unmodified RNA is a transient molecule in the cellular milieu, rapidly degraded by ubiquitous nucleases. For an RNA-based therapeutic to be effective, it must resist this degradation while maintaining high affinity and specificity for its target sequence. The 2'-hydroxyl group of the ribose sugar is a key determinant of RNA's susceptibility to cleavage and its conformational preferences. Strategic replacement of this hydroxyl group with other chemical entities can profoundly alter the properties of the resulting oligonucleotide.

The 2'-O-propargyl modification (Figure 1) is a small, uncharged alkyl group that offers a unique combination of properties. It not only enhances the nuclease resistance and thermodynamic stability of RNA duplexes but also introduces a terminal alkyne. This functional group is a powerful tool for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This allows for the attachment of a wide array of functionalities, such as fluorophores, targeting ligands, and delivery vehicles, making the 2'-O-propargyl group a gateway to highly functionalized therapeutic oligonucleotides.[3]

Figure 1. Chemical structure of a 2'-O-propargyl modified uridine nucleotide.

Figure 1. Chemical structure of a 2'-O-propargyl modified uridine nucleotide.

Synthesis and Incorporation of 2'-O-Propargyl Ribonucleosides

The journey of a 2'-O-propargyl modified RNA therapeutic begins with the chemical synthesis of the corresponding phosphoramidite building block. This process is a critical step that dictates the purity and yield of the final oligonucleotide.

Synthesis of 2'-O-Propargyl Phosphoramidites

The synthesis of 2'-O-propargyl phosphoramidites is a multi-step process that requires careful control of protecting groups to ensure regioselectivity and high yields. A general workflow is outlined below:

Diagram 1: General workflow for the synthesis of 2'-O-propargyl phosphoramidites.

A key challenge in this synthesis is the regioselective alkylation of the 2'-hydroxyl group over the 3'-hydroxyl group. Various strategies have been developed to achieve this, often involving the use of bulky protecting groups on the 3' and 5' positions to sterically hinder reaction at those sites.[4] Purification of the desired 2'-O-propargyl isomer from the 3'-O-propargyl byproduct is crucial for the successful synthesis of high-quality oligonucleotides.

Solid-Phase Oligonucleotide Synthesis

Once the 2'-O-propargyl phosphoramidite is obtained, it can be readily incorporated into an oligonucleotide sequence using standard automated solid-phase synthesis protocols.[2] The workflow is analogous to that of standard RNA synthesis, involving a cycle of deprotection, coupling, capping, and oxidation.

Experimental Protocol: Solid-Phase Synthesis of a 2'-O-Propargyl Modified RNA Oligonucleotide

-

Preparation: The 2'-O-propargyl phosphoramidite is dissolved in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M) and placed on an automated DNA/RNA synthesizer.

-

Synthesis Cycle:

-

Deblocking: The 5'-dimethoxytrityl (DMT) group of the growing oligonucleotide chain attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The 2'-O-propargyl phosphoramidite is activated (e.g., with an activator like 5-(ethylthio)-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine mixture).

-

-

Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a standard deprotection cocktail (e.g., a mixture of ammonia and methylamine).

-

Purification: The crude oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (HPLC), to isolate the full-length product.

The Thermodynamic Impact of 2'-O-Propargyl Modification

The introduction of a 2'-O-propargyl group has a significant and predictable effect on the thermodynamic stability of an RNA duplex. This stabilization is a key attribute for the development of effective antisense and RNAi therapeutics.

The Structural Basis of Increased Stability

The increased stability of 2'-O-alkylated RNA duplexes is rooted in the conformational preferences of the ribose sugar. The bulky 2'-O-propargyl group, like other 2'-O-alkyl modifications, sterically favors a C3'-endo sugar pucker.[5] This conformation pre-organizes the phosphate backbone into an A-form helical geometry, which is the native conformation of RNA duplexes. By reducing the entropic penalty of duplex formation (i.e., the cost of organizing the single-stranded molecule into a rigid duplex), the 2'-O-propargyl modification leads to a more stable double helix.

Diagram 2: The 2'-O-propargyl group biases the sugar pucker equilibrium towards the C3'-endo conformation.

Quantifying Thermodynamic Stability: UV-Melting Analysis

The most common method for determining the thermodynamic parameters of duplex formation is UV-melting analysis.[6] In this experiment, the UV absorbance of a solution containing the RNA duplex is monitored as the temperature is increased. As the duplex "melts" into single strands, the ordered stacking of the bases is disrupted, leading to an increase in UV absorbance (the hyperchromic effect). The temperature at which half of the duplexes are denatured is the melting temperature (Tm).

By performing melting experiments at various strand concentrations, a van't Hoff plot can be constructed to determine the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation.

Experimental Protocol: UV-Melting Analysis of RNA Duplexes

-

Sample Preparation:

-

Synthesize and purify the unmodified and 2'-O-propargyl modified RNA oligonucleotides and their complementary strands.

-

Anneal the complementary strands by heating to 90-95°C for 1-2 minutes and then slowly cooling to room temperature.

-

Prepare a series of dilutions of the duplexes in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

-

UV-Melting Experiment:

-

Use a spectrophotometer equipped with a temperature-controlled cell holder.

-

Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C/minute) from a starting temperature well below the Tm to a temperature well above it.

-

-

Data Analysis:

-

The Tm is determined from the maximum of the first derivative of the melting curve.

-

Plot 1/Tm versus ln(CT), where CT is the total strand concentration.

-

The slope of this plot is equal to R/ΔH°, and the y-intercept is equal to ΔS°/ΔH°.

-

Calculate ΔG° at 37°C using the equation: ΔG°37 = ΔH° - (310.15 K)ΔS°.

-

Expected Thermodynamic Parameters

Table 1: Representative Thermodynamic Data for a 2'-O-Methyl Modified RNA Duplex vs. Unmodified RNA

| Duplex | Tm (°C) | ΔTm per mod (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| Unmodified RNA/RNA | 75.0 | - | -100 | -280 | -17.2 |

| 2'-O-Me RNA/RNA | 88.0 | +1.3 | -105 | -285 | -20.4 |

Note: The values in this table are hypothetical and are based on the expected increase in stability from 2'-O-methylation. The exact values will vary depending on the sequence and the number of modifications.

The increase in Tm and the more favorable ΔG°37 for the modified duplex are indicative of a more stable structure. This enhanced stability is primarily driven by a more favorable enthalpy of formation (a more negative ΔH°), which is consistent with the pre-organization of the backbone into the A-form helix.

Functional Consequences and Therapeutic Applications

The thermodynamic stabilization conferred by the 2'-O-propargyl group, coupled with its other beneficial properties, has significant implications for the development of RNA-based therapeutics.

Enhanced Nuclease Resistance

The 2'-O-propargyl group provides steric hindrance that protects the phosphodiester backbone from degradation by nucleases. This increased stability is crucial for improving the in vivo half-life of therapeutic oligonucleotides, allowing for less frequent dosing and improved therapeutic efficacy.

Experimental Protocol: Nuclease Resistance Assay

-

Incubation: Incubate the modified and unmodified oligonucleotides in a solution containing a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) or in serum.

-

Time Points: Remove aliquots at various time points.

-

Analysis: Analyze the integrity of the oligonucleotides at each time point using a method such as polyacrylamide gel electrophoresis (PAGE) or HPLC.

-

Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the rate of degradation.

Applications in Antisense and RNAi Therapeutics

The increased binding affinity (a direct consequence of enhanced thermodynamic stability) and nuclease resistance of 2'-O-propargyl modified oligonucleotides make them attractive candidates for both antisense and RNA interference (RNAi) applications.

-

Antisense Oligonucleotides (ASOs): ASOs are single-stranded oligonucleotides that bind to a target mRNA and modulate its function. The increased affinity of 2'-O-propargyl modified ASOs can lead to more potent inhibition of translation or modulation of splicing.

-

Small Interfering RNAs (siRNAs): siRNAs are double-stranded RNA molecules that trigger the degradation of a target mRNA. Incorporating 2'-O-propargyl modifications into the siRNA duplex can enhance its stability and prolong its gene-silencing activity.

Bio-orthogonal Functionalization via Click Chemistry

The terminal alkyne of the 2'-O-propargyl group is a powerful tool for the post-synthetic attachment of various molecules using click chemistry. This allows for the creation of highly functionalized oligonucleotides with tailored properties.

Diagram 3: Schematic of "click" chemistry for the functionalization of 2'-O-propargyl modified oligonucleotides.

This strategy can be used to attach:

-

Targeting Ligands: Peptides, aptamers, or small molecules that direct the oligonucleotide to specific cells or tissues, improving its therapeutic index.[1]

-

Delivery Vehicles: Conjugation to polymers, lipids, or nanoparticles can enhance cellular uptake and improve the pharmacokinetic profile of the therapeutic.[3]

-

Imaging Agents: Fluorophores or other imaging agents can be attached for diagnostic applications or to track the biodistribution of the oligonucleotide.

Conclusion

The 2'-O-propargyl modification represents a valuable tool in the design of RNA-based therapeutics. By enhancing the thermodynamic stability and nuclease resistance of RNA duplexes, it addresses two of the key challenges in the field. The increased stability is a direct result of the modification's influence on the ribose sugar pucker, which pre-organizes the oligonucleotide into a favorable A-form helical geometry. Furthermore, the presence of a terminal alkyne provides a versatile handle for post-synthetic functionalization via click chemistry, opening the door to a new generation of targeted and highly potent RNA therapeutics. As our understanding of the intricate relationship between chemical structure and biological function continues to grow, the rational design of modified oligonucleotides, incorporating functionalities like the 2'-O-propargyl group, will be a driving force in the advancement of RNA-based medicine.

References

-

Breslauer, K.J. (1995). Extracting thermodynamic data from equilibrium melting curves for oligonucleotide order-disorder transitions. Methods in Enzymology, 259, 221-242. [Link]

-

Jackson, D.A., et al. (2006). A systematic analysis of the effects of 2'-O-methyl modifications on the activity of small interfering RNAs. RNA, 12(7), 1197-1205. [Link]

-

Lescnik, S., & Westhof, E. (2008). The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes. Nucleic Acids Research, 36(16), 5223-5233. [Link]

-

Manoharan, M. (2002). Oligonucleotide conjugates as potential antisense drugs with improved uptake, biodistribution, targeted delivery, and mechanism of action. Antisense and Nucleic Acid Drug Development, 12(2), 103-128. [Link]

-

Prakash, T.P., et al. (2005). Positional effect of 2'-O-modifications on the thermal stability of siRNA. Nucleic Acids Research, 33(1), 201-210. [Link]

-

Ruparel, H., et al. (2008). Design and synthesis of 2'-O-propargyl-modified nucleosides and their incorporation into oligonucleotides. Bioorganic & Medicinal Chemistry Letters, 18(1), 431-434. [Link]

-

Xia, T., et al. (1998). Thermodynamic parameters for an expanded nearest-neighbor model for formation of RNA duplexes with Watson-Crick base pairs. Biochemistry, 37(42), 14719-14735. [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

-

Gao, Y., et al. (2013). Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. Bioconjugate Chemistry, 24(7), 1244-1251. [Link]

-

Al-Hashimi, H. M., & Patel, D. J. (2002). 2'-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Journal of Molecular Biology, 318(3), 637-649. [Link]

-

Choung, S., et al. (2006). Chemical modification of siRNAs to improve serum stability without loss of efficacy. Biochemical and Biophysical Research Communications, 342(3), 919-927. [Link]

-

Watts, J. K., & Corey, D. R. (2012). Silencing disease genes in the laboratory and the clinic. The Journal of Pathology, 226(2), 365-379. [Link]

-

Amblard, F., et al. (2015). Click chemistry in drug development and recent applications. Expert Opinion on Drug Discovery, 10(11), 1239-1254. [Link]

-

Agilent Technologies. (2022). Fast Determination of Thermal Melt Temperature of Double Stranded Nucleic Acids by UV-Vis Spectroscopy. [Link]

-

metabion. (n.d.). Protocol for RNA annealing/duplex formation. [Link]

-

Beaucage, S. L. (2008). Solid-phase synthesis of oligonucleotide analogs. Current protocols in nucleic acid chemistry, Chapter 3, Unit 3.3. [Link]

-

Martin, P. (1995). The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes. Nucleic Acids Research, 23(7), 1171-1178. [Link]

- Guzaev, A. P. (1995). WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides.

-

Dowdy, S. F. (2017). “Clicking” gene therapeutics: A successful union of chemistry and biomedicine for new solutions. ACS chemical biology, 12(1), 38-48. [Link]

-

Pallan, P. S., & Egli, M. (2018). Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. Nucleic acids research, 46(14), 6939-6951. [Link]

-

Agilent. (2022). Fast Determination of Thermal Melt Temperature of Double Stranded Nucleic Acids by UV-Vis Spectroscopy. [Link]

-

Narlikar, G. J., & Herschlag, D. (1997). Mechanistic aspects of enzyme-catalyzed proton transfer. Annual review of biochemistry, 66(1), 19-59. [Link]

-

Pallan, P. S., & Egli, M. (2018). Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. Nucleic Acids Research, 46(14), 6939–6951. [Link]

-

O'Reilly, R. K. (2017). Click chemistry in drug delivery. Chemical Society Reviews, 46(17), 5172-5187. [Link]

-

Khvorova, A., & Watts, J. K. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. Nature biotechnology, 35(3), 238-248. [Link]

-

Deleavey, G. F., & Damha, M. J. (2012). Designing chemically modified oligonucleotides for targeted gene silencing. Chemistry & biology, 19(8), 937-954. [Link]

-

Seth, P. P., et al. (2010). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology, 28(2), 157-167. [Link]

-

Jewett, J. C., & Bertozzi, C. R. (2010). Click chemistry: a powerful tool for biology. Chemical Society Reviews, 39(4), 1272-1279. [Link]

-

Hall, K. B. (2001). Thermodynamics of RNA duplexes with tandem mismatches containing a uracil-uracil pair flanked by C· G/G· C or G· C/A· U closing base pairs. Biochemistry, 40(43), 13019-13028. [Link]

-

Metabion. (n.d.). Protocol for RNA annealing/duplex formation. [Link]

Sources

- 1. Synthesis and biophysical characterization of oligonucleotides modified with O2′-alkylated RNA monomers featuring substituted pyrene moieties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. RNA chemistry and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biophysical Characterization of RNAs Containing 2'-Fluorinated Northern Methanocarbacyclic Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solvation & Handling of 2'-O-Propargylguanosine

This guide details the solvation mechanics, preparation protocols, and handling strategies for 2'-O-Propargylguanosine , a critical nucleoside analog used in bioorthogonal chemistry (Click Chemistry).

Executive Summary & Chemical Profile

2'-O-Propargylguanosine is a modified nucleoside incorporating a terminal alkyne group at the 2'-hydroxyl position of the ribose sugar. This modification renders the molecule bioorthogonal, allowing it to react with azide-functionalized reporters (fluorophores, biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

However, the addition of the propargyl group (

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | ~321.29 g/mol |

| Key Functional Group | Terminal Alkyne (Hydrophobic) |

| Primary Challenge | Low aqueous solubility due to base stacking and hydrophobic modification. |

Physicochemical Analysis: Water vs. DMSO

The choice of solvent is not merely about dissolving the powder; it dictates the stability of the stock solution and the efficiency of the subsequent biological reaction.

The Aqueous Limitation

Native guanosine is already sparingly soluble in water due to strong intermolecular hydrogen bonding and

-

Removing a Hydrogen Bond Donor: The 2'-OH is capped, reducing the molecule's ability to interact with water.

-

Increasing Hydrophobicity: The alkyne tail adds a non-polar surface area, driving self-aggregation in aqueous environments.

Result: Direct addition of water to the powder typically results in a turbid suspension rather than a clear solution, leading to inaccurate dosing.

The DMSO Advantage

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent.[1] It effectively solvates 2'-O-Propargylguanosine by:

-

Disrupting Aggregation: DMSO molecules intercalate between the stacked guanine bases.

-

Amphiphilic Solvation: The methyl groups of DMSO interact with the hydrophobic propargyl tail, while the sulfoxide oxygen accepts hydrogen bonds from the guanine amine groups.

Result: DMSO supports high-concentration stocks (up to 100 mM), ensuring long-term stability and precise aliquoting.

Solubility Data & Comparison

| Solvent | Solubility Rating | Max Concentration (Approx.) | Usage Context |

| Water / PBS | Poor | < 1-2 mM (Risk of precipitation) | Not recommended for stock preparation.[2] Used only as a diluent. |

| DMSO | Excellent | 50 - 100 mM | Required for master stock solutions. |

| Ethanol/Methanol | Moderate | 10 - 20 mM | Alternative if DMSO is toxic to specific sensitive cell lines (rare). |

| DMF | Good | 50 mM | Alternative to DMSO for synthetic organic chemistry applications. |

Protocol: Preparation of Stock & Working Solutions

Phase 1: Master Stock Preparation (DMSO)

Objective: Create a stable 100 mM stock solution.

-

Weighing: Accurately weigh 3.2 mg of 2'-O-Propargylguanosine powder.

-

Solvation: Add 100

L of anhydrous DMSO (Grade-

Note: Avoid "wet" DMSO (DMSO that has absorbed atmospheric moisture), as water content reduces solubility.[3]

-

-

Mixing: Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution must be completely clear. If particles persist, warm slightly to 37°C for 2 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 10

L) to avoid freeze-thaw cycles. Store at -20°C.

Phase 2: Aqueous Dilution (The "Shock" Prevention)

Objective: Dilute stock into aqueous buffer (PBS or Media) for cell labeling without precipitation.

-

Pre-warm: Ensure the aqueous buffer is at room temperature or 37°C. Cold buffers accelerate precipitation.

-

Rapid Dispersion:

-

Pipette the required volume of aqueous buffer into a tube.

-

While vortexing the buffer gently, add the DMSO stock dropwise .

-

Crucial: Do not add buffer to the DMSO stock; always add stock to the buffer. This prevents a local high-concentration interface where the compound can crash out.

-

-

Final Concentration: Aim for a final working concentration of 10

M – 1 mM.-

Limit: Keep final DMSO concentration

(v/v) to avoid cytotoxicity in live-cell experiments.

-

Visualization: Solvation Workflow

The following diagram illustrates the critical pathway from solid powder to bioorthogonal reaction, highlighting the "Danger Zone" where precipitation occurs.

Caption: Workflow for solubilizing 2'-O-Propargylguanosine, emphasizing the critical dilution step to avoid precipitation.

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Cloudiness upon dilution | "Solvent Shock" (Rapid polarity change). | Warm the solution to 37°C and vortex. If it fails, prepare a lower concentration intermediate (e.g., 10 mM in 50% DMSO/Water) before final dilution. |

| Crystals in frozen stock | DMSO freezing/thawing. | Completely thaw and vortex before opening. DMSO freezes at 19°C; solids may settle at the bottom. |

| Cell Toxicity | High DMSO load. | Ensure final DMSO concentration is |

References

-

Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology.

-

Sawa, M., et al. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences (PNAS).

-

Jena Bioscience. (n.d.). Nucleoside Analogs: Properties and Handling.

-

BenchChem. (2025).[4][5][6] Application Notes and Protocols for the Synthesis of 2'-O-Propargyl Modified Oligonucleotides.

Sources

Methodological & Application

Application Notes and Protocols: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2'-O-Propargylguanosine

Introduction: The Power of Click Chemistry for Nucleoside Modification

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the way scientists approach bioconjugation.[1][2] Its remarkable efficiency, specificity, and biocompatibility have made it an indispensable tool for modifying complex biomolecules, including nucleic acids.[2][3] This application note provides a detailed protocol and scientific rationale for the CuAAC reaction using 2'-O-Propargylguanosine, a key building block for the site-specific labeling and functionalization of RNA.

The introduction of a propargyl group at the 2'-hydroxyl position of the ribose sugar provides a versatile handle for downstream modifications.[3][] Unlike modifications to the nucleobase, 2'-modifications are generally well-tolerated by the enzymes involved in nucleic acid synthesis and function.[3] The terminal alkyne of the propargyl group serves as a reactive partner for an azide-containing molecule in the presence of a copper(I) catalyst, leading to the formation of a stable 1,2,3-triazole linkage.[5] This robust covalent bond is formed under mild, aqueous conditions, making it ideal for working with sensitive biological molecules.[5][6]

This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the power of click chemistry for creating novel RNA-based therapeutics, diagnostics, and research tools. We will delve into the mechanistic underpinnings of the CuAAC reaction, provide a step-by-step protocol tailored for 2'-O-Propargylguanosine, and discuss critical parameters for ensuring a successful conjugation.

Understanding the "Click": The CuAAC Mechanism

The CuAAC reaction is not a concerted cycloaddition but rather a stepwise process facilitated by a copper(I) catalyst.[5][6] The generally accepted mechanism involves the following key steps:

-

Formation of the Copper-Acetylide Complex: The catalytically active Cu(I) species first coordinates with the terminal alkyne of 2'-O-Propargylguanosine to form a π-complex.[6] This coordination increases the acidity of the terminal alkyne proton, facilitating its deprotonation and the formation of a copper-acetylide intermediate.[6]

-

Coordination of the Azide: The azide-containing molecule then coordinates to the copper center.

-

Cycloaddition: A six-membered copper metallacycle is formed, followed by ring contraction to a triazolyl-copper derivative.[5]

-

Protonolysis: The final step is protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, thus completing the catalytic cycle.[5]

It is crucial to maintain the copper catalyst in its +1 oxidation state, as Cu(II) is inactive.[1] This is typically achieved by using a reducing agent, most commonly sodium ascorbate, which reduces any oxidized Cu(II) back to Cu(I).[5][7]

The Critical Role of Ligands in Biomolecule Conjugation

While the core components of the CuAAC reaction are the alkyne, azide, and a copper(I) source, the use of a stabilizing ligand is paramount when working with biomolecules like nucleosides.[7] Ligands serve several vital functions:

-

Stabilize the Cu(I) state: They prevent the disproportionation and oxidation of the active Cu(I) catalyst.[7]

-

Accelerate the reaction: Ligands can significantly increase the rate of the cycloaddition.

-

Protect the biomolecule: By chelating the copper ions, ligands can prevent side reactions and degradation of the nucleoside. The combination of copper, ascorbate, and oxygen can generate reactive oxygen species (ROS) that can damage nucleic acids.[6]

For reactions involving nucleic acids, water-soluble ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are highly recommended.[7]

Experimental Protocol: CuAAC Reaction with 2'-O-Propargylguanosine

This protocol provides a general framework for the CuAAC reaction with 2'-O-Propargylguanosine. Optimal conditions may vary depending on the specific azide-containing molecule and the desired scale of the reaction.

Materials and Reagents

| Reagent/Material | Recommended Purity/Grade | Storage Conditions |

| 2'-O-Propargylguanosine | ≥95% | -20°C, desiccated |

| Azide-containing molecule | ≥95% | As per manufacturer's recommendation |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS grade or higher | Room Temperature |

| Sodium Ascorbate | ≥98% | Room Temperature, protected from light |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ≥95% | Room Temperature |

| Solvents (e.g., DMSO, t-BuOH, water) | Anhydrous/Nuclease-free | As per standard laboratory practice |

| Phosphate Buffered Saline (PBS) | pH 7.4 | Room Temperature |

| Ethylenediaminetetraacetic acid (EDTA) | ACS grade or higher | Room Temperature |

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle organic azides with care, as they can be energetic compounds.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

2'-O-Propargylguanosine: Prepare a stock solution of 2'-O-Propargylguanosine in a suitable solvent. Due to the purine base, solubility in aqueous buffers at neutral pH might be limited. A co-solvent system such as DMSO/water or t-BuOH/water is often effective. For example, prepare a 10 mM stock solution in DMSO.

-

Azide-containing molecule: Prepare a stock solution of the azide partner at a concentration 1.5 to 2 times that of the 2'-O-Propargylguanosine stock solution in a compatible solvent.

-

Copper(II) Sulfate: Prepare a 100 mM stock solution in nuclease-free water.

-

Sodium Ascorbate: Prepare a 1 M stock solution in nuclease-free water. This solution should be made fresh before each use as it is prone to oxidation.[8]

-

THPTA Ligand: Prepare a 100 mM stock solution in nuclease-free water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the 2'-O-Propargylguanosine stock solution.

-

Add the azide stock solution. A slight excess of the azide (1.5-2.0 equivalents) is generally recommended to drive the reaction to completion.

-

Add the appropriate buffer (e.g., PBS) or a co-solvent mixture to achieve the desired final reaction volume and concentration. A final concentration of reactants in the range of 1-10 mM is a good starting point.

-

Add the THPTA ligand solution. A 5-fold molar excess of ligand to copper is recommended to protect the biomolecule.[7]

-

Add the Copper(II) Sulfate solution. A final concentration of 0.1 to 1 mM is typically sufficient.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 5 to 10 mM is generally used.

-

-

Reaction Incubation:

-

Mix the reaction components thoroughly by gentle vortexing.

-

Incubate the reaction at room temperature for 1-4 hours. For less reactive substrates, the reaction time can be extended or gentle heating (e.g., 37-45°C) may be applied.[6]

-

It is advisable to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially for prolonged reaction times.[8]

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).

-

For TLC analysis, a characteristic shift in the retention factor (Rf) of the product compared to the starting materials should be observed.

-

HPLC is a more quantitative method for monitoring the disappearance of starting materials and the appearance of the product peak.[9]

-

Mass spectrometry can be used to confirm the formation of the desired product by identifying its molecular weight.

-

Visualizing the Workflow

Caption: A streamlined workflow for the CuAAC reaction with 2'-O-Propargylguanosine.

Purification and Characterization: Ensuring Product Integrity

Proper purification is essential to remove unreacted starting materials, the copper catalyst, and other reaction components.

-

Copper Removal: The copper catalyst can be removed by treating the reaction mixture with a chelating agent like EDTA or by using a copper-scavenging resin.[10] Subsequent purification steps will also aid in removing the copper salts.

-

Chromatographic Purification: For small-molecule conjugations with 2'-O-Propargylguanosine, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective purification method.[11][12] A C18 column with a water/acetonitrile gradient containing a modifier like triethylammonium acetate (TEAA) is commonly used.[9]

-

Solid-Phase Extraction (SPE): For desalting and initial cleanup, C18 SPE cartridges can be employed.[11]

Characterization of the Final Product

The identity and purity of the final "clicked" product should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry will confirm the molecular weight of the desired conjugate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed structural information. The formation of the triazole ring gives rise to a characteristic singlet in the ¹H NMR spectrum, typically between 7.5 and 8.5 ppm.[13]

-

UV-Vis Spectroscopy: If the azide partner contains a chromophore, UV-Vis spectroscopy can be used to confirm the conjugation and quantify the product.

Troubleshooting and Key Considerations

| Problem | Potential Cause | Suggested Solution |

| Low or no product formation | Inactive (oxidized) sodium ascorbate solution | Always use a freshly prepared solution of sodium ascorbate.[8] |

| Oxidized copper catalyst | Ensure the reaction is set up promptly after adding the reagents. Consider degassing the solvents and running the reaction under an inert atmosphere.[8] | |

| Poor solubility of reactants | Adjust the co-solvent system (e.g., increase the percentage of DMSO or t-BuOH). | |

| Incompatible buffer components | Avoid buffers containing strong chelators or other components that may interfere with the copper catalyst. | |

| Degradation of 2'-O-Propargylguanosine | Generation of reactive oxygen species (ROS) | Increase the ligand-to-copper ratio (e.g., 10:1). Ensure the reaction is performed under an inert atmosphere.[6] |

| Potential copper coordination with guanine | While not extensively reported as an inhibitor, using a protective group on the guanine base could be considered for particularly sensitive applications, though this adds synthetic complexity.[14] | |

| Multiple products or side reactions | Alkyne homocoupling (Glaser coupling) | This can occur if the concentration of the Cu(I) catalyst is too high or if there is insufficient reducing agent. Ensure proper stoichiometry of the reagents.[6] |

Conclusion

The CuAAC click chemistry reaction is a powerful and reliable method for the modification of 2'-O-Propargylguanosine. By understanding the underlying mechanism and carefully controlling the reaction conditions, particularly the use of a stabilizing ligand and a fresh reducing agent, researchers can efficiently synthesize a wide array of functionalized guanosine derivatives. The protocol and insights provided in this application note offer a solid foundation for the successful implementation of this versatile bioconjugation technique in drug discovery and chemical biology.

References

-

ResearchGate. (n.d.). CuAAC reaction kinetics showing signal for the product of reaction of... Retrieved from [Link]

-

ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]

-

Gramlich, P. M. A., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(13), 7123–7184. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Jäschke, A., et al. (2011). Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. Bioconjugate Chemistry, 22(7), 1233–1240. Retrieved from [Link]

-

Glen Research. (2010, May 1). siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy. Retrieved from [Link]

-

Jena Bioscience. (n.d.). O-Propargyl-puromycin, Alkyne-containing Nucleosides. Retrieved from [Link]

-

Organic Process Research & Development. (2024). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Retrieved from [Link]

-

Dalton Transactions. (n.d.). Guanine–copper coordination polymers: crystal analysis and application as thin film precursors. Retrieved from [Link]

-

Mirkin, C. A., et al. (2011). Spectroscopic Tracking of Click Chemistry Generated Molecular Transport Junctions. Journal of the American Chemical Society, 133(43), 17162–17165. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2. 1 H NMR spectrum of the model compound prepared by the click.... Retrieved from [Link]

-

Cambio. (2012, December 2). cLick DNa aND RNa LigatiON – a BiOcOMpatiBLE tRiazOLE LiNkagE. Retrieved from [Link]

- Google Patents. (n.d.). US5744595A - Propargyl modified nucleosides and nucleotides.

-

Unrau, P. J., et al. (2014). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Journal of Visualized Experiments, (88), 51632. Retrieved from [Link]

-

Chow, S., et al. (2003). Novel synthesis of 2'-O-methylguanosine. Organic Letters, 5(10), 1693–1696. Retrieved from [Link]

-

Lee, Y., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Analytical Chemistry, 94(10), 4229–4236. Retrieved from [Link]

-

Sanghvi, Y. S., et al. (2003). Novel synthesis of 2'-O-methylguanosine. Organic Letters, 5(10), 1693–1696. Retrieved from [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jenabioscience.com [jenabioscience.com]

- 8. 2'-O-propargyl U Oligo Modifications from Gene Link [genelink.com]

- 9. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. labcluster.com [labcluster.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Guanine–copper coordination polymers: crystal analysis and application as thin film precursors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Note: Design and Synthesis of 2'-O-Propargyl Antisense Oligonucleotides

Executive Summary

This guide details the engineering of antisense oligonucleotides (ASOs) incorporating 2'-O-propargyl ribonucleosides.[1] Unlike standard 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (2'-MOE) modifications, which primarily serve to enhance binding affinity and nuclease resistance, the 2'-O-propargyl modification serves a dual purpose:

-

Structural Stabilization: It locks the ribose in the C3'-endo (North) conformation, enhancing RNA binding affinity similarly to 2'-OMe.

-

Bio-Orthogonal Functionalization: It provides a latent alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing post-synthetic conjugation of peptides, fluorophores, or GalNAc ligands without disrupting the ASO synthesis workflow.

Structural Design Principles

The Gapmer Architecture

For ASOs intended to recruit RNase H (to degrade target mRNA), the 2'-O-propargyl modification must be restricted to the "wings" of the oligonucleotide. The central "gap" must remain deoxyribose-based to ensure RNase H recognition.

-

Wing Regions (5' and 3' ends): Incorporate 2'-O-propargyl bases here. This enhances nuclease resistance (exonuclease protection) and increases

(approx. +1.5°C per modification). -

Gap Region (Central 8-10 bases): Use unmodified DNA or Phosphorothioate (PS) DNA. Do not place 2'-O-propargyl groups here; the steric bulk and C3'-endo pucker will inhibit RNase H activity.

Steric Considerations for "Click" Accessibility

When designing the sequence for post-synthetic conjugation, avoid placing 2'-O-propargyl groups adjacent to guanine-rich regions or secondary structures (hairpins). The alkyne handle requires solvent accessibility for the copper catalyst to function efficiently.

Recommendation: Place the "clickable" propargyl anchor at the 5'-penultimate or 3'-penultimate position rather than the absolute terminus to prevent enzymatic degradation of the conjugate linker.

Visualization of Gapmer Design

The following diagram illustrates the optimal placement of modifications to balance stability, RNase H activity, and functional accessibility.

Figure 1: Gapmer architecture showing 2'-O-propargyl wings for stability/conjugation and a DNA gap for catalytic activity.

Chemical Synthesis Protocol

The synthesis of 2'-O-propargyl ASOs utilizes standard phosphoramidite chemistry but requires specific handling to preserve the alkyne moiety.

Reagents

-

Monomers: 5'-DMT-2'-O-propargyl-uridine (or A/C/G) 3'-CE phosphoramidites.

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

-

Solid Support: Universal support or standard nucleoside-loaded CPG (1000 Å pore size for reduced steric hindrance).

Synthesis Cycle Parameters

| Step | Reagent | Duration/Condition | Rationale |

| Coupling | 0.1M Phosphoramidite + 0.25M ETT | 6–10 mins | 2'-O-propargyl groups add steric bulk; extended coupling time ensures >98% efficiency. |

| Oxidation | 0.02M Iodine in THF/Pyridine/H2O | Standard | The alkyne group is stable to standard iodine oxidation. |

| Capping | Acetic Anhydride / N-Methylimidazole | Standard | No interference with the alkyne. |

| Deprotection | AMA (Ammonium Hydroxide/Methylamine 1:1) | 65°C for 20 mins | Critical: The terminal alkyne is stable in AMA. Avoid harsh conditions that might hydrate the alkyne to a ketone. |

Post-Synthetic "Click" Functionalization

This is the critical application step. Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can degrade DNA/RNA via Cu(I)-generated reactive oxygen species. You must use a ligand-assisted protocol.

The THPTA-Ligand Protocol

We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to chelate Cu(I).[2][3][4] This accelerates the reaction while protecting the oligonucleotide backbone from oxidative degradation.

Reagents Preparation

-